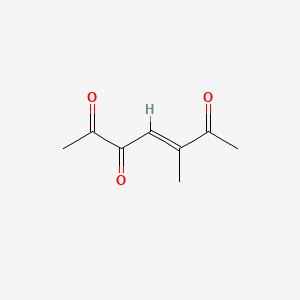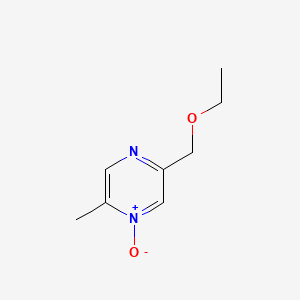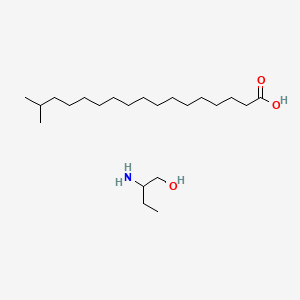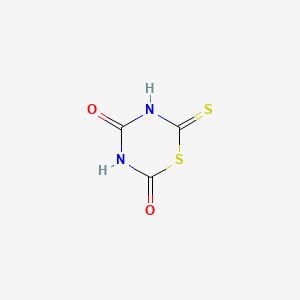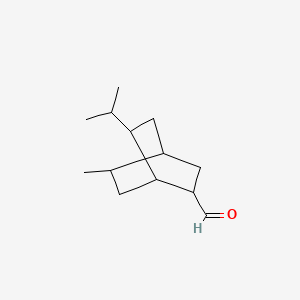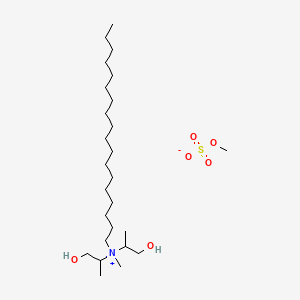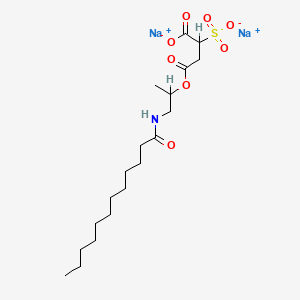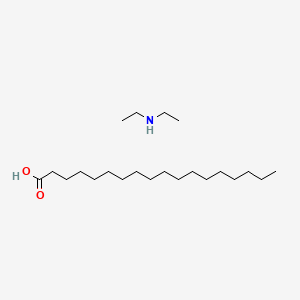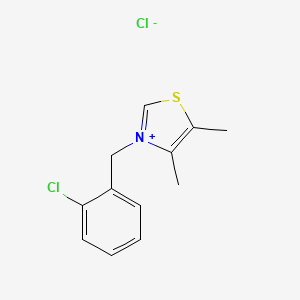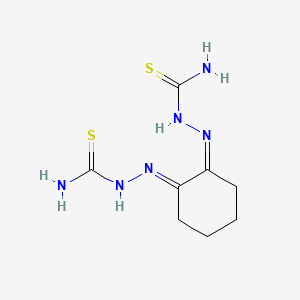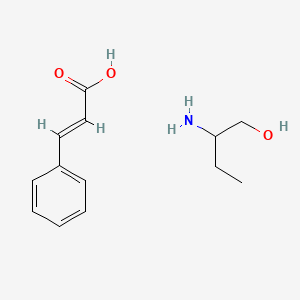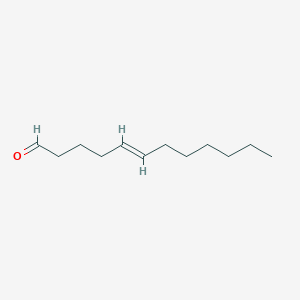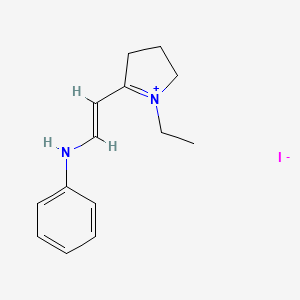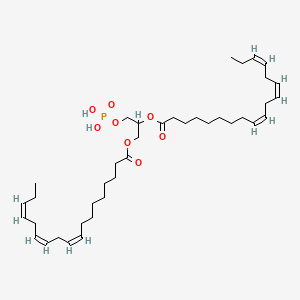![molecular formula C12H16BaN2O8 B12677366 Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] CAS No. 95008-97-2](/img/structure/B12677366.png)
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] typically involves the reaction of 1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylic acid with barium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired barium salt .
Industrial Production Methods
In an industrial setting, the production of Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may include additional steps such as purification and crystallization to obtain the compound in a high-purity form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 1-(carboxymethyl)-5-oxopyrrolidine-2-carboxylate, while reduction of the oxo group can yield 1-(hydroxymethyl)-5-hydroxypyrrolidine-2-carboxylate .
Wissenschaftliche Forschungsanwendungen
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its effects on cellular processes and pathways.
Wirkmechanismus
The mechanism of action of Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] involves its interactions with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, modulating their activity and influencing various cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] include:
- Barium bis[1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate]
- Calcium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]
- Magnesium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]
Uniqueness
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] is unique due to its specific barium ion, which imparts distinct chemical and physical properties compared to its calcium and magnesium counterparts. These properties can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
95008-97-2 |
|---|---|
Molekularformel |
C12H16BaN2O8 |
Molekulargewicht |
453.59 g/mol |
IUPAC-Name |
barium(2+);1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C6H9NO4.Ba/c2*8-3-7-4(6(10)11)1-2-5(7)9;/h2*4,8H,1-3H2,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
GJMYXPBQMBBXGA-UHFFFAOYSA-L |
Kanonische SMILES |
C1CC(=O)N(C1C(=O)[O-])CO.C1CC(=O)N(C1C(=O)[O-])CO.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


